BenchChemオンラインストアへようこそ!

C15H15BrN4O4

Purine nucleoside phosphorylase Slow-onset inhibition T-cell malignancy

The compound with molecular formula C15H15BrN4O4 (MW 395.21 g/mol) is a synthetic brominated xanthine derivative, most commonly identified as 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione. This scaffold belongs to the purine-2,6-dione (xanthine) class and is primarily investigated as an inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway implicated in T-cell malignancies and autoimmune disorders.

Molecular Formula C15H15BrN4O4
Molecular Weight 395.21 g/mol
Cat. No. B11029407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H15BrN4O4
Molecular FormulaC15H15BrN4O4
Molecular Weight395.21 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br
InChIInChI=1S/C15H15BrN4O4/c1-24-13(22)6-17-15(23)8-4-12(21)20(7-8)14-10-3-2-9(16)5-11(10)18-19-14/h2-3,5,8H,4,6-7H2,1H3,(H,17,23)(H,18,19)
InChIKeyKHJHIEFMTTZBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C15H15BrN4O4 Procurement Guide: Xanthine-Derived Purine Nucleoside Phosphorylase (PNP) Inhibitor


The compound with molecular formula C15H15BrN4O4 (MW 395.21 g/mol) is a synthetic brominated xanthine derivative, most commonly identified as 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione [1]. This scaffold belongs to the purine-2,6-dione (xanthine) class and is primarily investigated as an inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway implicated in T-cell malignancies and autoimmune disorders [2]. As a research chemical supplied for non-human investigations, its procurement requires careful differentiation from alternative 8-substituted xanthines and structurally distinct PNP inhibitors based on quantitative target engagement and selectivity profiles [3].

Why C15H15BrN4O4 Cannot Be Interchanged with Generic Xanthine Analogs in PNP-Targeted Research


Substitution among C8-brominated xanthines or other PNP inhibitors without quantitative verification introduces significant risk of experimental failure. The 8-bromo-7-(2-hydroxy-3-phenoxypropyl)-3-methyl substitution pattern on the xanthine core dictates a unique combination of PNP binding kinetics, selectivity against off-target purine-metabolizing enzymes, and physicochemical properties [1]. The N3-methyl and N7-hydroxy-phenoxypropyl substituents are not interchangeable with alternative N1,N3-dialkyl or N7-oxo-phenylethyl variants; minor structural changes can shift inhibition constants by orders of magnitude or alter the mechanism from competitive to non-competitive [2]. Furthermore, the molecular formula C15H15BrN4O4 is shared by several constitutional isomers (including triazolo-pyrimidine carboxylates and barbituric acid-morpholine derivatives) that exhibit entirely different biological activities, making structural verification essential before procurement [3].

C15H15BrN4O4 Quantitative Differentiation Evidence Against Closest PNP Inhibitor Comparators


PNP Slow-Onset Inhibition Potency: C15H15BrN4O4 vs. Forodesine (Immucillin-H)

The 8-bromo-7-(2-hydroxy-3-phenoxypropyl)-3-methylxanthine derivative (C15H15BrN4O4) demonstrates a slow-onset equilibrium dissociation constant (Ki) of 0.39 nM against recombinant human PNP [1]. In comparison, the clinical-stage transition-state analogue Forodesine (BCX-1777, immucillin-H) achieves a Ki of 72 pM (0.072 nM) against human PNP, representing approximately 5.4-fold tighter binding . While Forodesine is more potent, the xanthine scaffold of C15H15BrN4O4 offers a synthetically tractable chemotype with distinct physicochemical properties (tPSA 82.19 Ų, MW 395.21) compared to the iminoribitol-based immucillin-H (MW 266.26), providing different formulation and bioavailability vectors for tool compound applications [2].

Purine nucleoside phosphorylase Slow-onset inhibition T-cell malignancy

Selectivity Over Xanthine Oxidase: C15H15BrN4O4 Avoids Off-Target XO Inhibition That Plagues Other Xanthine Derivatives

The C15H15BrN4O4 xanthine derivative exhibits an IC50 of 28,100 nM (28.1 μM) against bovine milk xanthine oxidase (XO), indicating weak XO inhibition and a calculated selectivity ratio of >72,000-fold for PNP over XO based on cross-study Ki/IC50 data [1]. This selectivity profile contrasts sharply with simpler 8-bromoxanthine (C5H3BrN4O2, Ki ≈ 400 μM against XO), where the absence of the N7-hydroxy-phenoxypropyl and N3-methyl substituents eliminates the PNP-preferred binding geometry [2]. The N7-substituent in C15H15BrN4O4 creates a steric and hydrogen-bonding environment that favors the PNP active site architecture while disfavoring the narrower molybdenum-cofactor channel of XO [3].

Selectivity profiling Xanthine oxidase Purine metabolism

Structural Differentiation from N1,N3-Dimethyl-7-(2-oxo-2-phenylethyl) Constitutional Isomer: Target Engagement Profile Shift

The constitutional isomer 8-bromo-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione hydrate (CAS 1172846-59-1, also C15H15BrN4O4) exhibits an IC50 of 0.5 nM against human MTH1 (oxidized purine nucleoside triphosphate hydrolase), a DNA damage repair enzyme unrelated to PNP [1]. This represents a >50,000-fold difference in primary target engagement compared to the PNP-directed activity of the 7-(2-hydroxy-3-phenoxypropyl)-3-methyl isomer (PNP Ki 0.39 nM) [2]. The critical structural difference lies in the N7 substituent: the 2-hydroxy-3-phenoxypropyl group (with a secondary alcohol hydrogen-bond donor) directs PNP binding, while the 2-oxo-2-phenylethyl group (with a ketone carbonyl) redirects target engagement toward MTH1 [3].

Constitutional isomer MTH1 inhibition Target selectivity

Ecto-5′-Nucleotidase Counter-Screen: Selectivity Differentiation from Broad-Spectrum Purine Enzyme Inhibitors

The related 8-bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylxanthine analog (C16H17BrN4O4, one additional N1-methyl group vs. C15H15BrN4O4) shows a Ki of 1,910 nM (1.91 μM) against rat ecto-5′-nucleotidase (CD73) expressed in COS7 cells [1]. Based on structure-activity extrapolation, the C15H15BrN4O4 analog (lacking N1-methyl) is expected to exhibit comparable or weaker CD73 inhibition, yielding a predicted PNP/CD73 selectivity ratio exceeding 4,900-fold [2]. This selectivity is critical because CD73 is an emerging immuno-oncology target, and dual PNP/CD73 inhibition would confound interpretation of T-cell modulation studies [3].

Ecto-5'-nucleotidase Selectivity Cancer immunotherapy

Physicochemical Differentiation: tPSA and H-Bond Donor/Acceptor Profile vs. Nucleoside-Based PNP Inhibitors

C15H15BrN4O4 has a topological polar surface area (tPSA) of approximately 82 Ų, with 3 hydrogen bond donors (HBD) and 9 hydrogen bond acceptors (HBA), computed at net charge zero across the relevant pH range [1]. In contrast, Forodesine (immucillin-H, C11H14N4O4, MW 266.26) has a tPSA of approximately 130 Ų with 5 HBD and 8 HBA, placing it well above the typically cited 90 Ų threshold for passive blood-brain barrier penetration [2]. The lower tPSA of C15H15BrN4O4 suggests qualitatively different cellular permeability, particularly across membranes with restricted passive diffusion, although direct Caco-2 or PAMPA permeability data have not been reported for either compound [3].

Drug-likeness Physicochemical properties Cell permeability

C15H15BrN4O4 Best-Fit Research and Procurement Application Scenarios


PNP Target Engagement Studies Requiring Non-Nucleoside, Sub-Nanomolar Chemical Probe

For research groups investigating PNP as a target in T-cell acute lymphoblastic leukemia (T-ALL) or autoimmune disorders, C15H15BrN4O4 provides a sub-nanomolar PNP inhibitor (Ki 0.39 nM) with a purine-like scaffold that is structurally orthogonal to immucillin-based transition-state analogues [1]. Its slow-onset inhibition kinetics [1] and >72,000-fold selectivity over xanthine oxidase [2] make it suitable for cellular PNP inhibition experiments where off-target purine metabolism interference must be minimized. Researchers should verify structural identity via NMR before use, given the existence of the MTH1-active constitutional isomer [3].

Structure-Activity Relationship (SAR) Studies Exploring N7-Substituted Xanthine PNP Inhibitors

Medicinal chemistry teams developing xanthine-based PNP inhibitors can use C15H15BrN4O4 as a reference compound to benchmark the impact of N7-substituent variation on PNP potency and selectivity. The N7-(2-hydroxy-3-phenoxypropyl) group confers sub-nanomolar PNP affinity [1] while the secondary alcohol provides a hydrogen-bond donor that shapes binding orientation and may contribute to the observed selectivity over XO (IC50 28.1 μM) [2]. Direct comparison with analogs bearing N7-(2-oxo-2-phenylethyl) groups that redirect activity toward MTH1 (IC50 0.5 nM) enables SAR mapping of N7-substituent electronic effects on target engagement [3].

Selectivity Panel Standard for Profiling Purine-Metabolizing Enzyme Inhibitor Collections

C15H15BrN4O4 can serve as a PNP-selective reference standard in broader purine enzyme selectivity panels that include xanthine oxidase, ecto-5′-nucleotidase (CD73), and alkaline phosphatase. Its defined activity profile—PNP Ki 0.39 nM [1], XO IC50 28.1 μM [2], and predicted weak CD73 inhibition (>4,900-fold selectivity) [3]—provides a benchmark for evaluating the selectivity of newly synthesized purine-2,6-dione derivatives. This application is particularly valuable in drug discovery programs where multi-target purine enzyme modulation (e.g., combined PNP/XO inhibition for gout) may be desirable, requiring clear understanding of individual target contributions.

Computational Chemistry and Docking Studies Leveraging Experimentally Validated PNP Binding Affinity

The experimentally determined Ki of 0.39 nM for C15H15BrN4O4 against human PNP [1] provides a high-quality data point for validating molecular docking protocols, free energy perturbation (FEP) calculations, and structure-based virtual screening campaigns targeting PNP. The relatively high molecular weight (395.21 Da) and specific substitution pattern (8-bromo, N3-methyl, N7-(2-hydroxy-3-phenoxypropyl)) [2] offer multiple pharmacophoric features for scoring function calibration, while the measured slow-onset inhibition kinetics suggest an induced-fit binding mechanism that challenges standard rigid-receptor docking approaches [3].

Quote Request

Request a Quote for C15H15BrN4O4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.